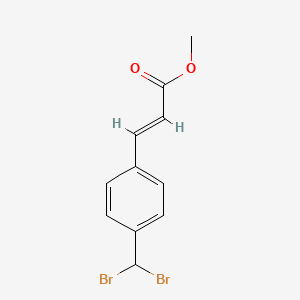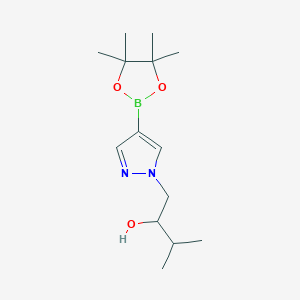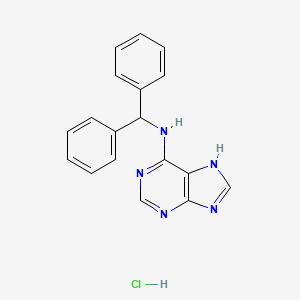
(R)-3-(2,2,2-Trifluoroethoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(2,2,2-Trifluoroethoxy)azetidine
- ®-3-(2,2,2-Trifluoroethoxy)piperidine
- ®-3-(2,2,2-Trifluoroethoxy)morpholine
Uniqueness
®-3-(2,2,2-Trifluoroethoxy)pyrrolidine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group. This imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(3R)-3-(2,2,2-trifluoroethoxy)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
DDONDEJNLINCKA-RXMQYKEDSA-N |
Isomerische SMILES |
C1CNC[C@@H]1OCC(F)(F)F |
Kanonische SMILES |
C1CNCC1OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)





